molecular formula C9H8N2OS B1483122 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2092239-10-4

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1483122
CAS RN: 2092239-10-4
M. Wt: 192.24 g/mol
InChI Key: LUVAPWAHDVBBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .


Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .


Chemical Reactions Analysis

Compounds like “this compound” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.


Physical And Chemical Properties Analysis

The physical properties of “this compound” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.

Scientific Research Applications

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has a wide range of applications in the field of science and technology. It is used in organic synthesis, drug development, and other areas of research. This compound is often used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles, thiophenes, and thiazoles. Additionally, this compound is used in the synthesis of other organic compounds, such as thiophene-3-carboxaldehyde and 1H-pyrazole-4-carboxylic acid.

Advantages and Limitations for Lab Experiments

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and its reaction with other compounds can produce toxic byproducts. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields.

Future Directions

The potential of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is still largely unexplored. There are many potential future directions for its use in scientific research. For example, it could be used to synthesize new compounds for drug development and other applications. Additionally, further research could be conducted to explore its potential biochemical and physiological effects. Additionally, research into its use in organic synthesis, polymer synthesis, and other areas could be conducted. Finally, research into its use as a catalyst in various reactions could be conducted.

properties

IUPAC Name

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVAPWAHDVBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.